2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
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Overview
Description
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a pyrrole ring, a triazole ring, and a sulfanyl group, making it a versatile candidate for research in medicinal chemistry and other domains.
Preparation Methods
The synthesis of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the pyrrole ring and the sulfanyl group. The final step involves the acylation of the compound with 2-chlorophenyl acetamide. Reaction conditions may include the use of catalysts, specific temperature controls, and solvent choices to optimize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide has shown promise in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has potential as an antimicrobial agent due to its unique structure.
Medicine: Research is ongoing to explore its efficacy as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in disrupting bacterial cell division and other critical processes .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
- Imidazole-containing compounds These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C21H18ClN5OS |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H18ClN5OS/c22-17-10-4-5-11-18(17)23-20(28)15-29-21-25-24-19(14-16-8-2-1-3-9-16)27(21)26-12-6-7-13-26/h1-13H,14-15H2,(H,23,28) |
InChI Key |
QEFVLCFFFDZTIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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